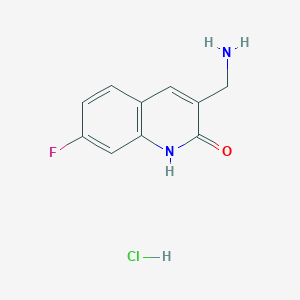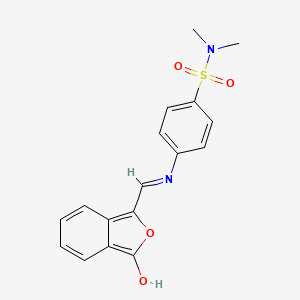![molecular formula C19H19N5O3 B2838836 2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide CAS No. 1326899-64-2](/img/structure/B2838836.png)
2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyridine ring, an oxadiazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the pyridine ring could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has shown various methods for synthesizing heterocyclic compounds containing the 1,2,4-oxadiazole moiety, which is structurally similar to the compound . These methods lead to compounds expected to exhibit diverse biological activities, including hypertensive activity due to their unique structural features (Kumar & Mashelker, 2007). Another study focused on the synthesis of polycyclic N-heterocyclic compounds, showing the versatility of incorporating the 1,2,4-oxadiazole ring into complex structures, potentially offering a scaffold for further pharmacological exploration (Okuda, Ide, Uramaru, & Hirota, 2015).
Biological Evaluation
Compounds with the 1,2,4-oxadiazole ring have been evaluated for various biological activities. For example, novel 1,2,4-oxadiazole derivatives synthesized from salicylic acid hydrazide showed promising antimicrobial activities against different microorganisms (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016). Additionally, compounds incorporating the 1,2,4-oxadiazole unit have been synthesized and their potential as inhibitors of pentosidine formation, a marker of aging and disease, have been investigated, showing significant inhibitory activity (Okuda, Muroyama, & Hirota, 2011).
Potential Pharmacological Applications
The structural motif of 1,2,4-oxadiazole, closely related to the chemical structure , has been explored for its pharmacological potential. Studies have documented the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, indicating the potential of these structures in developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998). Moreover, novel pyridopyrimidinones have been synthesized, showing various reactivities towards nucleophiles and suggesting a wide range of possible chemical modifications and applications (Abass, Ismail, Abdel-Monem, & Mayas, 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-16-14(7-5-11-21-16)17(26)23-19(8-2-1-3-9-19)18-22-15(24-27-18)13-6-4-10-20-12-13/h4-7,10-12H,1-3,8-9H2,(H,21,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTOELKVBVUESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2838759.png)

![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)
![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)
![Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2838766.png)
![N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2838768.png)

![3-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2838773.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2838776.png)